molecular formula C6H7NO3S B1443107 5-(Methylsulfonyl)pyridin-2(1H)-one CAS No. 18085-51-3

5-(Methylsulfonyl)pyridin-2(1H)-one

Cat. No. B1443107
CAS RN: 18085-51-3
M. Wt: 173.19 g/mol
InChI Key: XFQLRNGQOCXUNF-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves a detailed explanation of how the compound is synthesized from its constituent elements or from other compounds. It includes the reactants, products, and conditions of the reaction .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties include reactivity, flammability, and types of chemical reactions the compound can undergo .

Scientific Research Applications

Antimicrobial Properties

Pyrimidine derivatives, which are structurally related to “5-(Methylsulfonyl)pyridin-2(1H)-one,” are known to exhibit a wide range of pharmacological activities, including antimicrobial properties . This suggests that “5-(Methylsulfonyl)pyridin-2(1H)-one” could be a key scaffold for developing new antimicrobial agents.

Antiviral Applications

Similarly, pyrimidine derivatives have been reported to possess antiviral activities . This opens up research avenues for “5-(Methylsulfonyl)pyridin-2(1H)-one” in the design of antiviral drugs, especially considering the ongoing need for novel treatments against emerging viral infections.

Antitumor Potential

The pyrimidine moiety is a privileged structure in medicinal chemistry due to its diverse biological and pharmaceutical activities, including antitumor properties . Derivatives of “5-(Methylsulfonyl)pyridin-2(1H)-one” could be explored for their potential use in cancer therapy, particularly in targeting abnormal cell signaling pathways.

Synthesis of Heterocyclic Compounds

The compound serves as a building block in the synthesis of novel heterocyclic compounds with potential biological activities . These synthesized compounds can be further evaluated for various pharmacological activities, contributing to the expansion of medicinal chemistry libraries.

FGFR Signaling Pathway Inhibition

Derivatives of “5-(Methylsulfonyl)pyridin-2(1H)-one” have been reported to inhibit the FGFR signaling pathway, which plays a crucial role in various types of tumors . Targeting FGFRs represents an attractive strategy for cancer therapy, and these derivatives could be key candidates for drug development.

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action describes how the compound interacts with biological systems to produce its effects .

Safety and Hazards

This includes information on the compound’s toxicity, flammability, reactivity, and environmental impact. It also includes safety precautions that should be taken when handling the compound .

Future Directions

This involves discussing potential future research directions or applications for the compound. This could include potential uses in medicine, industry, or other fields .

properties

IUPAC Name

5-methylsulfonyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S/c1-11(9,10)5-2-3-6(8)7-4-5/h2-4H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFQLRNGQOCXUNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CNC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Methylsulfonyl)pyridin-2(1H)-one

CAS RN

18085-51-3
Record name 5-methanesulfonyl-1,2-dihydropyridin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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